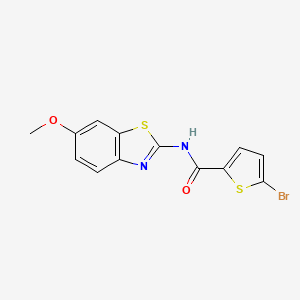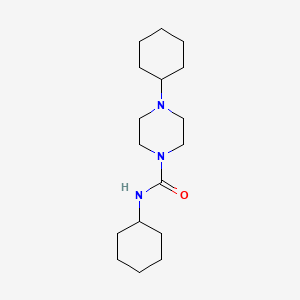![molecular formula C16H18N2O2 B3491199 (3,5-DIMETHYL-4-ISOXAZOLYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B3491199.png)
(3,5-DIMETHYL-4-ISOXAZOLYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
描述
(3,5-DIMETHYL-4-ISOXAZOLYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features both isoxazole and quinoline moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while quinolines are bicyclic aromatic compounds with a nitrogen atom in one of the rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves the formation of the isoxazole ring followed by the attachment of the quinoline moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
化学反应分析
Types of Reactions
(3,5-DIMETHYL-4-ISOXAZOLYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the isoxazole or quinoline rings, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups onto the isoxazole or quinoline rings.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity can be studied to understand its effects on various biological pathways and targets.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE would depend on its specific biological targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity . The quinoline moiety may also contribute to the compound’s biological activity by interacting with DNA or other cellular components .
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole have similar structural features and biological activities.
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have well-documented biological activities.
Uniqueness
The uniqueness of (3,5-DIMETHYL-4-ISOXAZOLYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its combination of the isoxazole and quinoline moieties, which may confer unique biological activities and therapeutic potential. This dual functionality could make it a valuable compound for drug discovery and development.
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-6-7-14-13(9-10)5-4-8-18(14)16(19)15-11(2)17-20-12(15)3/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMAMADKKWKNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3491116.png)


![methyl 2-({[(2-bromobenzyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B3491135.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B3491138.png)


![N-(3-CHLOROPHENYL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE](/img/structure/B3491172.png)
![ethyl {4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}carbamate](/img/structure/B3491181.png)
![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B3491183.png)
![N-(2,6-Dimethylphenyl)-2-(N-[3-(trifluoromethyl)phenyl]benzenesulfonamido)acetamide](/img/structure/B3491191.png)
![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B3491214.png)
![2-BENZAMIDO-N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3491222.png)
![5-BROMO-N-{4-CHLORO-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B3491224.png)
